3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide
Description
Properties
IUPAC Name |
3-[4-(diethylamino)-2-methylphenyl]-3-(1,2-dimethylindol-3-yl)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-6-31(7-2)21-16-17-24(19(3)18-21)29(25-14-10-8-12-22(25)28(32)33-29)27-20(4)30(5)26-15-11-9-13-23(26)27/h8-18H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGJEUAHECYSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(N(C5=CC=CC=C54)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623231 | |
| Record name | 3-[4-(Diethylamino)-2-methylphenyl]-3-(1,2-dimethyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36499-49-7 | |
| Record name | 3-[4-(Diethylamino)-2-methylphenyl]-3-(1,2-dimethyl-1H-indol-3-yl)-1(3H)-isobenzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36499-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Diethylamino)-2-methylphenyl]-3-(1,2-dimethyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(3H)-Isobenzofuranone, 3-[4-(diethylamino)-2-methylphenyl]-3-(1,2-dimethyl-1H-indol-3-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- IUPAC Name : 3-[4-(diethylamino)-2-methylphenyl]-3-(1,2-dimethylindol-3-yl)-2-benzofuran-1-one
- Molecular Formula : C29H30N2O2
- Molecular Weight : 438.57 g/mol
- CAS Number : 36499-49-7
- Melting Point : 217°C
- Physical Form : Crystalline Powder
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Stabilization : Similar to paclitaxel, it exhibits microtubule polymerization stabilizing effects, which is crucial in inhibiting cancer cell proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, preventing cells from dividing and proliferating.
- Apoptosis Induction : The compound promotes apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Efficacy Against Cancer Cell Lines
Research has demonstrated significant antitumor activity of this compound against various melanoma cell lines. Below is a summary of its efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LOX IMVI | 0.116 | Microtubule stabilization and apoptosis induction |
| MDA-MB-435 | 0.709 | Cell cycle arrest and ROS generation |
| SK-MEL-5 | 0.247 | Induction of apoptosis and disruption of cytoskeleton |
| B16-F10 (murine) | 0.021 | Inhibition of tumor growth with low toxicity |
Study on Melanoma Treatment
A recent study investigated the effects of this compound on melanoma cells. The compound was shown to significantly inhibit tumor growth in vivo using a murine model (B16-F10). The study reported that treated mice exhibited reduced tumor sizes without observable toxicity, highlighting the compound's potential as a therapeutic agent against melanoma .
In Vitro Studies
In vitro assays demonstrated that this compound effectively induced apoptosis in melanoma cell lines through mechanisms involving ROS accumulation and DNA damage. The results indicated a strong correlation between the concentration of the compound and the degree of cell death observed in treated cultures .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 36499-49-7
- Synonyms: NCBlue 3, MB3, 2-(2'-Methyl-4'-diethylaminophenyl)-3-(1',2'-dimethylindol-3'-yl)phthalide .
- Molecular Formula : C₂₉H₃₀N₂O₂
- Molecular Weight : 438.56 g/mol .
- Structure: Phthalide core substituted with 1,2-dimethylindolyl and 4-(diethylamino)-2-methylphenyl groups .
Physical Properties :
- Melting Point : 217°C .
- Storage : -20°C (short-term) or -80°C (long-term) .
- Purity : >98% (HPLC) for research-grade material .
Structural and Functional Analogues
Table 1: Key Comparable Phthalide and Fluoran Derivatives
Performance and Stability
Thermal Stability :
- 36499-49-7 : High melting point (217°C) suggests robustness in thermal paper applications .
- Crystal Violet Lactone : Lower melting point (~180°C) limits use in high-temperature environments .
Color Properties :
- 36499-49-7 : Indolyl groups likely enable unique color shifts (e.g., blue/black) under acidic conditions .
- Fluoran Derivatives : Broader color range (black, red, blue) due to varied electron-donating/withdrawing substituents .
Commercial Availability and Handling
- 36499-49-7 : Supplied by GLPBIO, TCI Chemicals, and Aladdin in 5g–100g quantities; some suppliers report discontinuations .
- Crystal Violet Lactone : Widely available due to established use in commercial inks .
- Safety : All compounds require cold storage and handling in anhydrous solvents to prevent premature activation .
Research and Industrial Relevance
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide, given its structural complexity?
- Methodological Answer : The synthesis of this compound requires a multi-step approach due to its indole and phthalide moieties. Prioritize protecting groups for reactive sites (e.g., diethylamino groups) to avoid side reactions. Use coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) and monitor intermediates via TLC or HPLC. Optimize reaction conditions (temperature, solvent polarity) to enhance yield, referencing statistical experimental design (e.g., factorial design) to minimize trial-and-error . Computational reaction path searches (quantum chemical calculations) can predict feasible pathways and transition states .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions and FT-IR for functional group analysis (e.g., carbonyl groups in phthalide). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, use HPLC with UV-Vis detection (λ ~250–400 nm, based on aromatic/indole absorption). Compare spectral data with structurally similar phthalide derivatives (e.g., phenolphthalein analogs) to validate assignments .
Q. How should researchers design initial experiments to investigate this compound’s reactivity in acidic or basic conditions?
- Methodological Answer : Employ a pH-dependent stability study using buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Use kinetic modeling (e.g., pseudo-first-order kinetics) to quantify reaction rates. Include control experiments with inert atmospheres to rule out oxidative degradation. For reproducibility, document solvent choice (e.g., DMSO vs. aqueous) and temperature controls .
Advanced Research Questions
Q. How can contradictions in experimental data regarding the compound’s photostability be resolved?
- Methodological Answer : Discrepancies may arise from light source variability (UV vs. visible spectrum) or solvent interactions. Use controlled irradiation experiments (e.g., monochromatic light at specific wavelengths) and quantify degradation products via LC-MS. Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways. Cross-reference computational predictions of excited-state behavior (TD-DFT calculations) to validate experimental observations .
Q. What computational strategies are recommended to predict this compound’s electronic properties and reaction mechanisms?
- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Use molecular dynamics simulations to study solvent effects on stability. For reaction mechanisms, apply intrinsic reaction coordinate (IRC) analysis to confirm transition states. Validate computational models against experimental spectroscopic data (e.g., UV-Vis absorption bands) .
Q. How does the compound’s photophysical behavior compare to structurally related phthalide derivatives, and what methodological frameworks support such comparisons?
- Methodological Answer : Conduct comparative photoluminescence studies under identical conditions (solvent, concentration, excitation wavelength). Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes. Apply structure-activity relationship (SAR) models to correlate substituent effects (e.g., diethylamino vs. dimethylamino groups) with quantum yields. Reference crystallographic data (if available) to link molecular packing to photophysical properties .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are optimal for optimizing reaction conditions during synthesis?
- Answer : Use response surface methodology (RSM) with central composite design to evaluate interactions between variables (e.g., temperature, catalyst loading). Analyze data via ANOVA to identify significant factors. For high-throughput screening, apply machine learning algorithms (e.g., random forests) to predict optimal conditions from limited datasets .
Q. How can researchers integrate theoretical models with experimental data to refine mechanistic hypotheses?
- Answer : Develop a feedback loop where experimental kinetics data (e.g., Arrhenius parameters) are used to calibrate computational models (e.g., microkinetic modeling). Validate predicted intermediates using in-situ techniques like Raman spectroscopy or ESI-MS . Publish discrepancies between theory and experiment to guide iterative model refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
